molecular formula C12H4Cl3NO3 B12883974 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan CAS No. 141304-65-6

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan

Katalognummer: B12883974
CAS-Nummer: 141304-65-6
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: NBVZSAIUDUSTAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is a chlorinated derivative of dibenzofuran, characterized by the presence of three chlorine atoms and one nitro group attached to the dibenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan typically involves the chlorination and nitration of dibenzofuran. The process begins with the chlorination of dibenzofuran to introduce chlorine atoms at the desired positions. This is followed by nitration to introduce the nitro group. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3,8-Trichloro-6-nitrodibenzo[b,d]furan
  • 2,4,6-Trichloro-3-nitrodibenzo[b,d]furan
  • 1,6,8-Trichloro-2-nitrodibenzo[b,d]furan

Uniqueness

1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

141304-65-6

Molekularformel

C12H4Cl3NO3

Molekulargewicht

316.5 g/mol

IUPAC-Name

1,6,8-trichloro-3-nitrodibenzofuran

InChI

InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(14)3-6(16(17)18)4-10(11)19-12(7)9(15)2-5/h1-4H

InChI-Schlüssel

NBVZSAIUDUSTAV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.